methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Overview
Description
Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound with the molecular formula C12H13NO4 It is a derivative of benzoxazine, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-acetylphenol with ethyl chloroformate in the presence of a base to form an intermediate, which is then cyclized with methylamine to yield the desired benzoxazine derivative. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoxazine derivatives.
Scientific Research Applications
Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its ability to form reactive intermediates can contribute to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Unique due to its specific substitution pattern on the benzoxazine ring.
4-acetyl-3,4-dihydro-2H-1,4-benzoxazine: Lacks the carboxylate group, resulting in different chemical properties.
Methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate:
Uniqueness
This compound is unique due to the presence of both acetyl and carboxylate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-acetyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)13-7-11(12(15)16-2)17-10-6-4-3-5-9(10)13/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTUPHDYILQZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC2=CC=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407034 | |
Record name | methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3640-49-1 | |
Record name | methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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